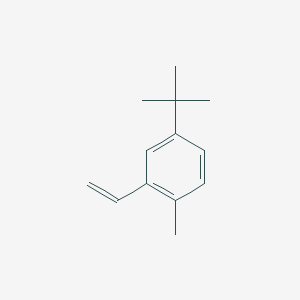
4-(tert-Butyl)-1-methyl-2-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-1-methyl-2-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, a methyl group, and a vinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-methyl-2-vinylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and methyl chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The vinyl group can be introduced through a subsequent reaction, such as the Heck reaction, where a vinyl halide reacts with the benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.
化学反応の分析
Types of Reactions
4-(tert-Butyl)-1-methyl-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be converted to 4-(tert-Butyl)-1-methyl-2-vinylbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group, forming 4-(tert-Butyl)-1-methyl-2-ethylbenzene.
Substitution: Halogenated derivatives such as 4-(tert-Butyl)-1-methyl-2-vinylbromobenzene can be formed.
科学的研究の応用
4-(tert-Butyl)-1-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(tert-Butyl)-1-methyl-2-vinylbenzene involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the vinyl group can participate in polymerization reactions. The benzene ring provides aromatic stability and can undergo electrophilic substitution reactions.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the vinyl group.
4-tert-Butyl-1-methylbenzene: Similar structure but lacks the vinyl group.
4-tert-Butyl-3-iodoheptane: Contains a tert-butyl group but has a different overall structure.
Uniqueness
4-(tert-Butyl)-1-methyl-2-vinylbenzene is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H18 |
|---|---|
分子量 |
174.28 g/mol |
IUPAC名 |
4-tert-butyl-2-ethenyl-1-methylbenzene |
InChI |
InChI=1S/C13H18/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h6-9H,1H2,2-5H3 |
InChIキー |
UTKZHEXXFWCYCH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


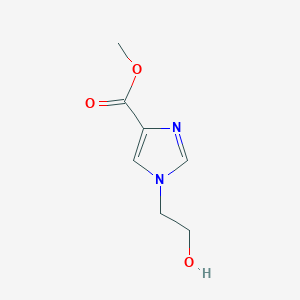
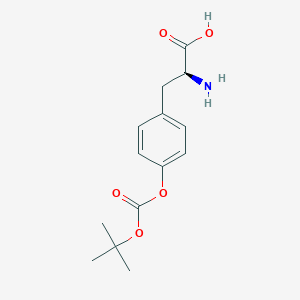
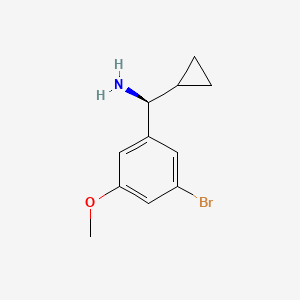
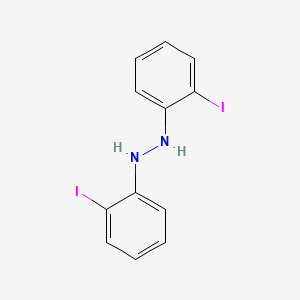
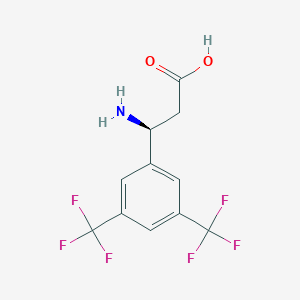
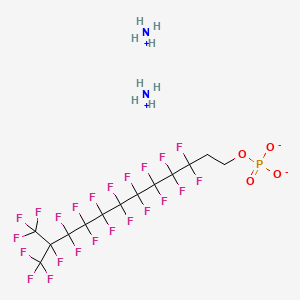
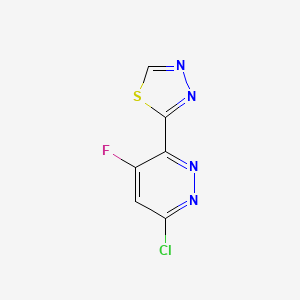
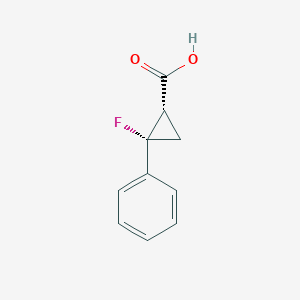

![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
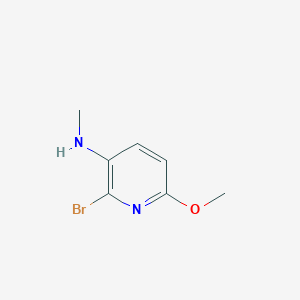
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)

